molecular formula C7H3ClN4 B1592717 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 24391-41-1

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

货号: B1592717
CAS 编号: 24391-41-1
分子量: 178.58 g/mol
InChI 键: NEWCOPCSNFUQQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a nitrile group at the 5-position. This compound is notable for its applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors used in cancer therapy and other diseases.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a bislactam ring. The carbonyl group is then chlorinated using phosphorus oxychloride to obtain a dichloro pyrimidine ring. Subsequent oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate yields an aldehyde group, which undergoes a final reaction with ammonia to produce the target compound through a nucleophilic aromatic substitution and cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and selectivity while minimizing waste and environmental impact. The process involves using readily available raw materials and efficient reaction conditions to ensure high purity and yield. For example, the condensation of specific intermediates in the presence of catalysts and solvents under controlled temperatures and pressures is a common approach .

化学反应分析

Nucleophilic Substitution Reactions

The chloro group at position 4 is susceptible to nucleophilic substitution, enabling derivatization with amines, alcohols, or thiols.

Amination

Reaction with primary or secondary amines under acidic or basic conditions replaces the chloro group. For example:

  • Amination with aniline : In ethanol with catalytic HCl, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile reacts with aniline to form the corresponding 4-anilino derivative. Excess acid increases reaction rates but may promote solvolysis side products (e.g., hydrolysis to 7H-pyrrolo[2,3-d]pyrimidin-4-ol) .

Reaction TypeConditionsKey ObservationsReference
AminationEtOH, HCl (0.1 equiv), RTHigh selectivity for C-4 position; side-product formation at higher acid concentrations

Bromination

Electrophilic bromination at position 6 has been reported using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents, yielding 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a precursor for further functionalization .

Cross-Coupling Reactions

The nitrile and halogen substituents enable participation in transition-metal-catalyzed reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids replaces the bromine atom at position 6. For instance:

  • Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water produces biaryl derivatives .

Ullman Coupling

Copper-mediated coupling with pyrrole or pyrrolidines introduces nitrogen-containing substituents at position 6, enhancing pharmacological properties .

Functional Group Transformations

The nitrile group at position 5 undergoes hydrolysis or reduction:

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the nitrile converts to a carboxylic acid. For example:

  • Treatment with concentrated HCl at reflux yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid , a key intermediate for amide or ester synthesis .

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, enabling further derivatization .

科学研究应用

Pharmaceutical Intermediates

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of kinase inhibitors, which are essential in treating several diseases, including cancer and autoimmune disorders.

Kinase Inhibitors Development

The compound is integral to synthesizing several notable kinase inhibitors:

  • Tofacitinib : A medication used for treating rheumatoid arthritis and other inflammatory conditions.
  • Ruxolitinib : Approved for the treatment of myelofibrosis and polycythemia vera.
  • Baricitinib : Used for rheumatoid arthritis treatment.

These drugs target specific kinases involved in disease pathways, allowing for tailored therapeutic strategies with reduced off-target effects .

Anticancer Properties

Research indicates that derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity. They inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth and survival. This makes them promising candidates for further development as anticancer therapies .

Antiviral Activity

Some derivatives have demonstrated antiviral properties, showing potential against viral infections. This aspect is particularly relevant in the context of emerging viral diseases where new therapeutic options are urgently needed .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties, indicating potential applications in treating inflammatory diseases beyond rheumatoid arthritis. This broadens its therapeutic scope and enhances its value in pharmaceutical research .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolo[2,3-d]pyrimidine Core : Initial reactions focus on constructing the pyrrolo[2,3-d]pyrimidine framework through cyclization and functionalization processes.
  • Chlorination : The introduction of chlorine at the 4-position is critical for enhancing biological activity and reactivity.
  • Carbonitrile Introduction : The carbonitrile group is added to facilitate further modifications and enhance pharmacological properties.

These synthetic routes are characterized by high yields and efficiency, making them suitable for industrial-scale production .

作用机制

The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell division, survival, and proliferation, making it effective in cancer therapy . The compound targets pathways such as the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways .

相似化合物的比较

Similar Compounds

Uniqueness

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the chlorine and nitrile groups enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

生物活性

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 24391-41-1) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. This article delves into its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₃ClN₄
  • Molecular Weight : 178.58 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents .

Anticancer Properties

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity. Research indicates that certain derivatives can inhibit the growth of various cancer cell lines, demonstrating IC₅₀ values ranging from 29 to 59 µM against four different cancer types . Notably, one derivative exhibited significant inhibition of key enzymes such as EGFR and CDK2 with IC₅₀ values between 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib .

The anticancer activity is attributed to the compound's ability to induce apoptosis and cell cycle arrest. For instance, studies have shown that specific derivatives can increase pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to enhanced cancer cell death . Molecular docking studies further support these findings by illustrating favorable binding interactions with target enzymes.

Anti-inflammatory Activity

In addition to its anticancer effects, derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been explored for their anti-inflammatory properties. These compounds are being investigated for their potential in treating inflammatory diseases by modulating inflammatory pathways and cytokine production .

Antiviral Activity

Emerging research suggests that some derivatives may possess antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation. This potential expands the therapeutic applications of the compound beyond oncology and inflammation .

Synthesis and Derivatives

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved through a novel four-step method yielding high purity (>99.5%) and reduced environmental impact due to minimized waste production . This efficient synthesis is crucial for producing various derivatives that exhibit enhanced biological activities.

Case Studies

Study Findings IC₅₀ Values Target Enzymes
Derivatives showed cytotoxic effects on cancer cell lines29 - 59 µMEGFR, Her2, VEGFR2, CDK2
PAK4 inhibitors derived from pyrrolo[2,3-d]pyrimidine2.7 - 20.2 nMPAK4
Synthesis method improvements for high yield and purity>99.5% purityN/A

Safety Profile

While the compound is generally considered to have low toxicity, it can cause irritation upon contact. Standard safety precautions should be observed during handling and storage to mitigate any risks associated with exposure .

属性

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWCOPCSNFUQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626071
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24391-41-1
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (E-4) (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) is added and the resulting mixture is stirred at RT overnight. The reaction mixture is concentrated in vacuo. The residue is suspended in water (60 mL) and saturated aqueous NaHCO3 is added to adjust the pH to 4. The solid is collected by filtration, rinsed with water followed by ethyl acetate to afford a first portion of product. The filtrate is then extracted with ethyl acetate (50 mL×3). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is combined with the first portion of product. The product is then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (E-5) as a pale solid.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) was added and the resulting mixture was stirred at RT overnight. The reaction mixture was concentrated in vacuo. The residue was suspended in water (60 mL) and saturated aqueous NaHCO3 was added to adjust the pH to 4. The solid was collected by filtration, rinsed with water followed by ethyl acetate to afford the first batch of product. The filtrate was then extracted with ethyl acetate (50 mL×3). The combined organic layer was washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was combined with the above-obtained solid. The crude product was then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (763 mg, 97% yield). ESI-MS m/z: 178.8 [M+H]+, 176.8 [M−H]−.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (E-4) (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) is added and the resulting mixture is stirred at RT overnight. The reaction mixture is concentrated in vacuo. The residue is suspended in water (60 mL) and saturated aqueous NaHCO3 is added to adjust the pH to 4. The solid is collected by filtration, rinsed with water followed by ethyl acetate to afford a first portion of product. The filtrate is then extracted with ethyl acetate (50 mL×3). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is combined with the first portion of product. The product is then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (E-5) as a pale solid.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。